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Compound of Interest

Compound Name: Trichloro(trimethylamine)boron

Cat. No.: B074321 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on

Trichloro(trimethylamine)boron, a significant Lewis acid-base adduct. The document

summarizes key quantitative data, outlines detailed experimental and computational protocols,

and presents visual representations of its chemical behavior, offering a comprehensive

resource for researchers in chemistry and drug development.

Core Molecular Properties: A Quantitative Overview
Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio

methods, have provided significant insights into the structural and energetic properties of

Trichloro(trimethylamine)boron. These computational approaches offer a powerful

complement to experimental techniques like X-ray diffraction and gas-phase electron

diffraction.

Geometrical Parameters
The molecular geometry of Trichloro(trimethylamine)boron has been a key focus of

theoretical investigations. The formation of the dative bond between the boron and nitrogen

atoms leads to a distorted tetrahedral geometry around the boron center. A comparison of

selected experimental and theoretical geometrical parameters is presented in Table 1.
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Parameter

Experimental Value
(Gas-Phase
Electron
Diffraction)[1]

Theoretical Value
(DFT)

Description

B-N Bond Length 1.652 ± 0.009 Å
Data not available in

search results

The length of the

dative covalent bond

between the Boron

and Nitrogen atoms.

B-Cl Bond Length 1.836 ± 0.002 Å
Data not available in

search results

The length of the

covalent bonds

between the Boron

and Chlorine atoms.

C-N Bond Length 1.497 ± 0.003 Å
Data not available in

search results

The length of the

covalent bonds

between the Carbon

and Nitrogen atoms in

the trimethylamine

moiety.

Cl-B-Cl Bond Angle 110.9 ± 0.2°
Data not available in

search results

The angle between

the Chlorine, Boron,

and Chlorine atoms.

C-N-C Bond Angle 108.1 ± 0.3°
Data not available in

search results

The angle between

the Carbon, Nitrogen,

and Carbon atoms in

the trimethylamine

moiety.

Note: While DFT calculations have been performed, specific theoretical values for all

parameters were not available in the provided search results. The experimental values are from

a gas-phase electron diffraction study.

Vibrational Frequencies
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Vibrational spectroscopy, coupled with theoretical calculations, is a powerful tool for

characterizing the bonding within Trichloro(trimethylamine)boron. The formation of the B-N

dative bond gives rise to a characteristic stretching vibration.

Vibrational Mode
Experimental
Frequency (IR)

Theoretical
Frequency (DFT)

Description

B-N Stretch ~780 cm⁻¹
Data not available in

search results

Stretching vibration of

the dative bond

between Boron and

Nitrogen.

Note: A comprehensive list of theoretical vibrational frequencies was not available in the search

results.

Methodologies and Protocols
Synthesis Protocol: Direct Adduct Formation
The primary method for the synthesis of Trichloro(trimethylamine)boron is the direct reaction

between boron trichloride (BCl₃), a strong Lewis acid, and trimethylamine (N(CH₃)₃), a Lewis

base.

Materials:

Boron trichloride (BCl₃)

Trimethylamine (N(CH₃)₃)

Anhydrous, non-polar solvent (e.g., hexane or benzene)

Procedure:

In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve trimethylamine in the anhydrous

solvent in a reaction vessel equipped with a stirring mechanism and a cooling bath.

Slowly add a solution of boron trichloride in the same solvent to the trimethylamine solution

with vigorous stirring. The reaction is exothermic and should be maintained at a low
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temperature to prevent side reactions.

A white precipitate of Trichloro(trimethylamine)boron will form.

After the addition is complete, continue stirring for a specified period to ensure the reaction

goes to completion.

The solid product is then isolated by filtration, washed with the anhydrous solvent to remove

any unreacted starting materials, and dried under vacuum.

Computational Protocol: A General DFT Approach
While specific computational details from a single definitive study on

Trichloro(trimethylamine)boron are not fully available in the provided search results, a

general protocol for performing DFT calculations on such a Lewis acid-base adduct is outlined

below. This protocol is based on commonly employed methodologies for similar systems.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Methodology:

Geometry Optimization:

Functional: A hybrid functional such as B3LYP is a common choice for geometry

optimizations of main group compounds.

Basis Set: A Pople-style basis set like 6-311+G(d,p) is typically used to provide a good

balance between accuracy and computational cost. The inclusion of diffuse functions (+) is

important for describing the lone pairs and potential charge transfer, while polarization

functions (d,p) are crucial for accurately modeling the bonding.

Procedure: An initial guess for the molecular geometry is constructed. The energy of this

geometry is then minimized with respect to the nuclear coordinates, resulting in the

optimized equilibrium structure.

Vibrational Frequency Calculation:
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Procedure: Following a successful geometry optimization, a frequency calculation is

performed at the same level of theory (e.g., B3LYP/6-311+G(d,p)). This calculation yields

the harmonic vibrational frequencies, which can be compared with experimental IR and

Raman spectra. The absence of imaginary frequencies confirms that the optimized

structure corresponds to a true minimum on the potential energy surface.

Bonding Analysis:

Methods: Techniques such as Natural Bond Orbital (NBO) analysis can be employed to

investigate the nature of the B-N dative bond, including charge transfer and orbital

interactions.

Visualizing Chemical Processes
Logical Workflow for Theoretical Investigation
The following diagram illustrates a typical workflow for the theoretical investigation of a Lewis

acid-base adduct like Trichloro(trimethylamine)boron.

Caption: A flowchart outlining the typical computational workflow for the theoretical study of

Trichloro(trimethylamine)boron.

Signaling Pathway: Nucleophilic Substitution at the
Boron Center
One of the key reactions of Trichloro(trimethylamine)boron is nucleophilic substitution at the

electron-deficient boron atom. The stability of the B-N bond often means that substitution

occurs at the B-Cl positions. The following diagram illustrates the general mechanism for this

process.

Caption: A simplified representation of the nucleophilic substitution reaction pathway for

Trichloro(trimethylamine)boron.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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